p-Hydroxyphenethyl vanillate chemical structure and properties
p-Hydroxyphenethyl vanillate chemical structure and properties
An In-Depth Technical Guide to p-Hydroxyphenethyl Vanillate (B8668496)
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of p-Hydroxyphenethyl vanillate for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
p-Hydroxyphenethyl vanillate, with the IUPAC name 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate, is a phenolic ester. It is structurally composed of p-hydroxyphenethyl alcohol (also known as tyrosol) and vanillic acid moieties joined by an ester linkage.[1]
Physicochemical Properties
The key physicochemical properties of p-Hydroxyphenethyl vanillate are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1539303-03-1 | [1][2] |
| Molecular Formula | C₁₆H₁₆O₅ | [1][2] |
| Molecular Weight | 288.29 g/mol | [1][2] |
| Appearance | Oil or Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | [1] |
| Boiling Point | 501.6 ± 45.0 °C at 760 mmHg | [1] |
| SMILES | COC1=C(C=CC(=C1)C(=O)OCCC2=CC=C(C=C2)O)O | [2] |
Synthesis of p-Hydroxyphenethyl Vanillate
The primary method for synthesizing p-Hydroxyphenethyl vanillate is through the esterification of vanillic acid and p-hydroxyphenethyl alcohol.[1] A common approach is the Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of an acid catalyst.[1] An alternative approach, detailed below, involves a coupling reaction that can be adapted for this specific synthesis, based on methodologies for similar phenolic esters.[3]
Experimental Protocol: Synthesis via Coupling Reaction
This protocol describes a plausible synthetic route to p-Hydroxyphenethyl vanillate.
Step 1: Protection of Phenolic Hydroxyl Groups To prevent side reactions, the phenolic hydroxyl groups of both vanillic acid and p-hydroxyphenethyl alcohol are first protected, for example, using benzyl (B1604629) bromide.
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Dissolve p-hydroxyphenethyl alcohol (1 equivalent) in ethanol.
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Add potassium carbonate (1.5 equivalents) and benzyl bromide (1 equivalent).
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Reflux the mixture for 4-6 hours.
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After cooling, filter the mixture and concentrate the filtrate under vacuum to obtain the protected p-hydroxyphenethyl alcohol.
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Repeat this procedure for vanillic acid to obtain protected vanillic acid.
Step 2: Coupling Reaction The protected vanillic acid is coupled with the protected p-hydroxyphenethyl alcohol.
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Dissolve the protected vanillic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
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Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents).
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Add the protected p-hydroxyphenethyl alcohol (1 equivalent) to the mixture.
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Stir the reaction at room temperature for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.
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Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the protected p-Hydroxyphenethyl vanillate.
Step 3: Deprotection The protecting groups are removed to yield the final product.
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Dissolve the protected ester in a solvent like methanol.
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Add a catalyst, such as 10% Palladium on carbon (Pd/C).
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Stir the mixture under a hydrogen atmosphere for 8-12 hours.
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Filter the mixture through celite to remove the catalyst.
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Concentrate the filtrate under vacuum to obtain p-Hydroxyphenethyl vanillate.
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Purify the final product using column chromatography if necessary.
Biological Activities and Potential Mechanism of Action
While direct experimental studies on the biological activities of p-Hydroxyphenethyl vanillate are not extensively available, the known pharmacological properties of its constituent molecules, vanillic acid and p-hydroxyphenethyl alcohol (tyrosol), suggest its potential therapeutic effects.
Anti-Inflammatory Properties
Vanillic acid is known to possess significant anti-inflammatory properties.[2][4] It has been shown to inhibit inflammatory pain by reducing neutrophil recruitment, oxidative stress, and the production of pro-inflammatory cytokines.[4][5] A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB and MAPK signaling pathways.[2] In models of rheumatoid arthritis, vanillic acid ameliorated clinical symptoms and joint destruction by suppressing these pathways.[2]
Neuroprotective Properties
p-Hydroxyphenethyl alcohol (tyrosol) has demonstrated neuroprotective effects in various studies.[6][7] It is capable of modulating several key signaling pathways involved in cellular protection, including the Keap1–Nrf2–ARE, PI3K/Akt–ERK, and AMPK–SIRT1–PGC-1α pathways.[1][8] Tyrosol has also been shown to attenuate the activation of the NF-κB signaling pathway, which is implicated in neuroinflammation.[9]
Given the activities of its precursors, it is plausible that p-Hydroxyphenethyl vanillate exhibits a spectrum of biological effects, including anti-inflammatory and neuroprotective activities. The ester linkage may influence its bioavailability and metabolic fate, potentially leading to a synergistic or modified activity profile compared to its individual components.
Postulated Signaling Pathway
Based on the strong evidence for the role of vanillic acid in modulating inflammatory responses, the following diagram illustrates the potential mechanism of action of p-Hydroxyphenethyl vanillate in inhibiting inflammation via the NF-κB and MAPK pathways.
Conclusion
p-Hydroxyphenethyl vanillate is a phenolic ester with a well-defined chemical structure. While direct biological data is limited, the known anti-inflammatory and neuroprotective properties of its precursors, vanillic acid and p-hydroxyphenethyl alcohol, make it a compound of interest for further investigation in drug discovery and development. The synthetic protocols for similar esters are established and can be adapted for its production, enabling future pharmacological studies to elucidate its specific mechanisms of action and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Vanillic acid ameliorates collagen-induced arthritis by suppressing the inflammation response via inhibition of the MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxytyrosol and Brain Tumors: Mechanisms of Action and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
